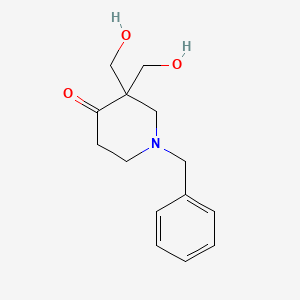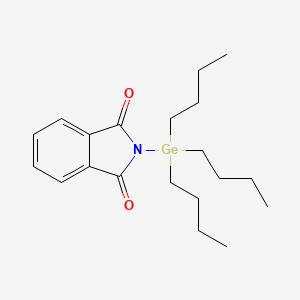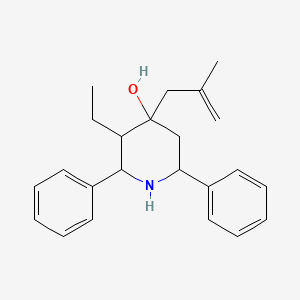![molecular formula C11H8N4S B14143703 N-Cyano-N'-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide CAS No. 89250-84-0](/img/structure/B14143703.png)
N-Cyano-N'-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyano-N’-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide is a chemical compound that features a cyano group and a thiazole ring The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve solvent-free reactions to reduce costs and environmental impact. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
N-Cyano-N’-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
Substitution Reactions: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position.
Cyclization Reactions: The compound can form different heterocyclic structures through cyclization reactions involving the cyano and amide groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Aldehydes and Ketones: For condensation reactions.
Phenacyl Bromide: For cyclization reactions in the presence of a base like triethylamine.
Potassium Hydroxide: For facilitating nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions are various heterocyclic compounds, including pyrroles, thiophenes, and imidazoles .
科学研究应用
N-Cyano-N’-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of biologically active compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Biochemistry: It serves as a precursor for the synthesis of various heterocyclic compounds that are of interest in biochemical research.
作用机制
The mechanism of action of N-Cyano-N’-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide involves its interaction with specific molecular targets and pathways. For instance, compounds containing the thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The exact mechanism depends on the specific structure and functional groups present in the compound.
相似化合物的比较
Similar Compounds
Dabrafenib: An anticancer drug containing a thiazole nucleus.
Dasatinib: Another anticancer drug with a thiazole ring.
Patellamide A: A compound with a thiazole ring used in medicinal chemistry.
Uniqueness
N-Cyano-N’-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide is unique due to its combination of a cyano group and a thiazole ring, which imparts distinct chemical reactivity and biological activity
属性
CAS 编号 |
89250-84-0 |
|---|---|
分子式 |
C11H8N4S |
分子量 |
228.28 g/mol |
IUPAC 名称 |
N-cyano-N'-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide |
InChI |
InChI=1S/C11H8N4S/c12-6-13-7-14-10-3-1-9(2-4-10)11-5-16-8-15-11/h1-5,7-8H,(H,13,14) |
InChI 键 |
CWDFJZHUHVRWKM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CSC=N2)N=CNC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


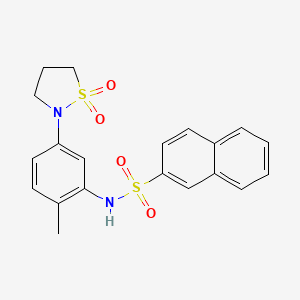
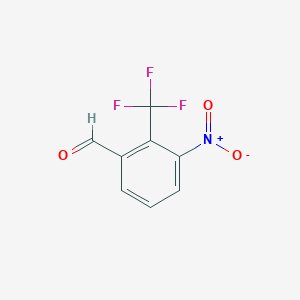
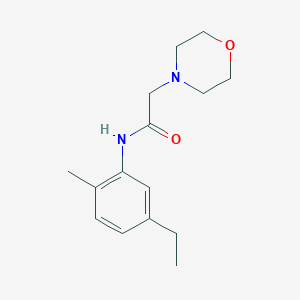
![1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine](/img/structure/B14143653.png)
![1-[[4-(Trifluoromethyl)phenyl]methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B14143666.png)
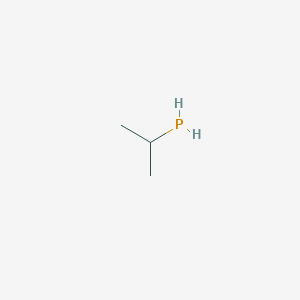

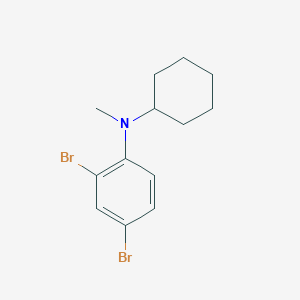

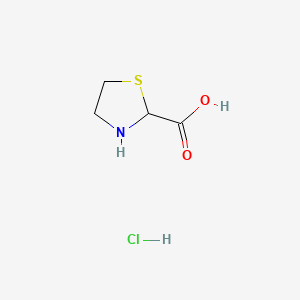
![(2E)-2-[(2E)-3-(4-fluorophenyl)prop-2-en-1-ylidene]hydrazinecarboxamide](/img/structure/B14143689.png)
